Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate
Description
Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a strained heterocyclic compound featuring a three-membered azirine ring fused with a cyano group, a pyrrolidin-1-yl substituent, and a methyl ester. The azirine core confers significant reactivity due to ring strain, while the electron-withdrawing cyano group and electron-donating pyrrolidine substituent modulate its chemical behavior. This compound is of interest in synthetic organic chemistry for applications in cycloadditions, ring-opening reactions, and as a precursor to nitrogen-containing heterocycles.
Properties
CAS No. |
102109-06-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-cyano-3-pyrrolidin-1-ylazirine-2-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-8(13)9(6-10)7(11-9)12-4-2-3-5-12/h2-5H2,1H3 |
InChI Key |
XNQUKOQARDNVDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(=N1)N2CCCC2)C#N |
Origin of Product |
United States |
Biological Activity
Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a compound that belongs to the azirine class, characterized by a three-membered nitrogen-containing ring. This compound possesses unique structural features, including a cyano group and a pyrrolidine moiety, which contribute to its biological activity. The inherent ring strain of the azirene structure often leads to high reactivity, making it an attractive target for various applications in medicinal chemistry and biological research.
Structure and Composition
The molecular formula of this compound is C₉H₁₁N₃O₂. The compound's structure includes:
- Azirene Ring : A three-membered ring containing nitrogen.
- Cyano Group : A functional group that can enhance reactivity.
- Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of this compound, often focusing on optimizing yield and purity. Common methods include:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the azirene structure.
- Functional Group Modifications : Introducing cyano and pyrrolidine groups through nucleophilic substitutions.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound may inhibit the growth of certain bacteria and fungi.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against HepG2 (liver cancer) and EACC (epithelial cancer) cell lines. This compound was included in these studies, showing promising results in reducing cell viability .
- Docking Studies : Computer-aided drug design techniques have been employed to predict the binding affinity of this compound with various biological targets, including COX-2, a key enzyme involved in inflammation and cancer progression. These studies indicated favorable interactions, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table
Comparison with Similar Compounds
Structural Analogues of 2H-Azirine Derivatives
The following table compares the structural features and synthesis of Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate with closely related 2H-azirine derivatives from literature:
Key Observations :
- Substituent Effects on Reactivity : The target compound’s pyrrolidin-1-yl group is bulkier than the methoxy or benzyl groups in analogs 2j and 2i. This may reduce reaction yields due to steric hindrance during synthesis, though direct yield data for the target compound is unavailable .
- Electronic Effects: The cyano group in the target compound and analog 2j enhances electrophilicity at the azirine ring, favoring nucleophilic attacks. However, the pyrrolidin-1-yl group (electron-donating) may counteract this effect, modulating reactivity compared to analogs with purely electron-withdrawing substituents .
Physicochemical Properties
- Thermal Stability : Analog 2i (white solid, mp 46–47°C) and 2j (oil) indicate substituents significantly influence physical state. The target compound’s pyrrolidine group may enhance solubility in polar solvents compared to phenyl-containing analogs .
- Spectroscopic Data: IR: Cyano stretches (~2,220 cm⁻¹) are consistent across analogs (e.g., 2,219 cm⁻¹ in 11b) . NMR: The target compound’s pyrrolidin-1-yl group would show characteristic proton signals near δ 2.5–3.5 (CH₂ groups), similar to pyrrolidine derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
